Leptacline

Description

Historical Context of Discovery and Early Characterization

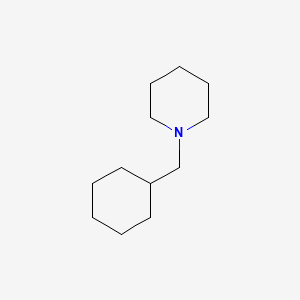

The initial exploration and characterization of leptacline identified it as a respiratory stimulant. wikipedia.orgrsc.org Its chemical identity is formally described by its IUPAC name, 1-(Cyclohexylmethyl)piperidine, and it is also known as Piperidino-1-(methylcyclohexane). wikipedia.org Early research established its fundamental chemical and physical properties.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | 1-(Cyclohexylmethyl)piperidine |

| Other Names | Piperidino-1-(methylcyclohexane), SD 210-32 |

| CAS Number | 5005-72-1 |

| Chemical Formula | C12H23N |

| Molar Mass | 181.323 g·mol−1 |

Data sourced from multiple references. wikipedia.org

Contemporary Significance in Chemical Synthesis and Biological Science

More recently, this compound has been synthesized through novel catalytic methods. A notable example is the use of an aluminum oxide-supported platinum–molybdenum (Pt–Mo/γ-Al2O3) catalyst for the reductive amination of carboxylic acids. rsc.org This method allows for the synthesis of this compound from cyclohexanecarboxylic acid or benzoic acid under relatively mild conditions. rsc.org The development of such sustainable and efficient synthetic routes is a significant area of contemporary chemical research. rsc.org

In biological science, beyond its initial classification as a respiratory stimulant, this compound has been identified in non-target screening studies of environmental samples, indicating its presence as a potential environmental pollutant. miljodirektoratet.no It has also been noted in studies investigating endocrine-disrupting activity in water samples, though its specific effects in this context are part of broader screening efforts. up.ac.zawrc.org.za

Conceptual Framework: Positioning this compound within Relevant Chemical Classes

This compound's molecular structure places it within the piperidine (B6355638) class of compounds. wikipedia.org Piperidine is a saturated heterocycle that is a common scaffold in many pharmaceuticals and biologically active molecules. Its structure is similar to that of various piperidine and piperazine (B1678402) psychostimulants. wikipedia.org Due to its physiological effects, it is broadly classified as a stimulant. miljodirektoratet.no Stimulants, or sympathomimetic drugs, often mimic the effects of endogenous agonists of the sympathetic nervous system. iiab.me

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(cyclohexylmethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13/h12H,1-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFSYFLJDJQTPNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CN2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5005-71-0 (hydrochloride) | |

| Record name | Leptacline [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005005721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80198196 | |

| Record name | Leptacline [INN:DCF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80198196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5005-72-1 | |

| Record name | 1-(Cyclohexylmethyl)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5005-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Leptacline [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005005721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Leptacline [INN:DCF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80198196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LEPTACLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5DXM29256P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of Leptacline

Established Synthetic Pathways for Leptacline

The primary and most well-documented method for the synthesis of this compound, also known as N-(cyclohexylmethyl)piperidine, is through reductive amination. This approach is noted for its efficiency and adherence to the principles of green chemistry. rsc.org

Reductive Amination Approaches to this compound Synthesis

Reductive amination has emerged as a key strategy for C-N bond formation in the synthesis of numerous pharmaceutical compounds due to its operational simplicity and the wide availability of protocols. wrc.org.za For this compound, this process typically involves the reaction of a carbonyl compound with an amine to form an intermediate imine, which is then reduced to the final amine product. researchgate.net

A novel and highly efficient catalytic system for the reductive amination synthesis of this compound utilizes an aluminum oxide-supported platinum–molybdenum (Pt–Mo/γ-Al2O3) catalyst. rsc.org This heterogeneous catalyst facilitates the selective reductive amination of carboxylic acids with amines under hydrogen pressure. rsc.org The Pt–Mo/γ-Al2O3 catalyst has demonstrated high performance even at ambient hydrogen pressure, a significant advancement over previous catalysts that required higher pressures. rsc.org The catalyst's activity stems from the cooperative action between platinum nanoparticles and molybdenum oxide, where the latter acts as a Lewis acid to activate the carbonyl group. rsc.org

The table below summarizes the performance of the Pt–Mo/γ-Al2O3 catalyst in the reductive amination of acetic acid with piperidine (B6355638), a model reaction demonstrating its high activity.

| Catalyst | Yield (%) |

| Pt–Mo/γ-Al2O3 | 98 |

| Rh–Mo/γ-Al2O3 | 12 |

| Pd–Mo/γ-Al2O3 | 3 |

| Ru–Mo/γ-Al2O3 | <1 |

| Pt–Re/γ-Al2O3 | 10 |

| Pt–W/γ-Al2O3 | 7 |

| Pt–V/γ-Al2O3 | 12 |

This table is based on data from the reductive amination of acetic acid with piperidine to N-ethylpiperidine. rsc.org

The synthesis of this compound using the Pt–Mo/γ-Al2O3 catalyst can be achieved from readily available starting materials such as cyclohexanecarboxylic acid and piperidine. rsc.org The reaction is typically carried out in a solvent like n-hexane under hydrogen pressure (around 2 MPa) at a temperature of approximately 140°C. rsc.org

Notably, this compound can also be synthesized directly from benzoic acid. In this case, the process involves the hydrogenation of the aromatic ring in addition to the reductive amination, showcasing the catalyst's versatility. rsc.org The reaction demonstrates good tolerance to various functional groups, although highly sterically hindered carboxylic acids may be unfavorable substrates. rsc.org

The following table outlines the reaction conditions and yields for the synthesis of this compound from different starting materials using the Pt–Mo/γ-Al2O3 catalyst.

| Carboxylic Acid | Amine | Product | Yield (%) |

| Cyclohexanecarboxylic acid | Piperidine | This compound | 93 |

| Benzoic acid | Piperidine | This compound | 85 |

This table presents data on the synthesis of this compound via reductive amination. rsc.org

The reductive amination of carboxylic acids is considered a green and sustainable method for synthesizing alkylamines because it utilizes abundant and accessible carboxylic acids. rsc.org The Pt–Mo/γ-Al2O3 catalytic system for this compound synthesis aligns with several green chemistry principles. It operates under relatively mild conditions and demonstrates high atom economy. rsc.orgnih.gov The heterogeneous nature of the catalyst allows for easy separation from the reaction mixture and potential for reuse, which contributes to waste reduction. nih.gov This methodology avoids the use of stoichiometric and often hazardous reagents commonly employed in other amination techniques. nih.gov

Alternative Synthetic Routes and Methodological Innovations

While the reductive amination using the Pt–Mo/γ-Al2O3 catalyst is a highly efficient and modern approach, other potential synthetic routes for this compound can be inferred from the general synthesis of N-alkyl piperidines. These methods, while not as specifically documented for this compound, represent plausible alternative pathways.

One common method is the direct N-alkylation of piperidine with a cyclohexylmethyl halide (e.g., cyclohexylmethyl bromide or chloride). This is a classical approach to forming N-alkyl amines, though it can sometimes lead to over-alkylation and the formation of quaternary ammonium (B1175870) salts. vulcanchem.com

Another potential route involves the reduction of a corresponding amide . For instance, the synthesis could start from N-(cyclohexanecarbonyl)piperidine, which could then be reduced using a powerful reducing agent like lithium aluminum hydride (LiAlH4) to yield this compound. odu.edu

Furthermore, intramolecular cyclization reactions could be envisioned as a more complex but possible route. This might involve synthesizing a precursor molecule containing both the piperidine nitrogen and the cyclohexylmethyl group in a linear fashion, which then undergoes a ring-closing reaction. vulcanchem.com

Derivatization Strategies and Analog Generation

The generation of this compound analogs can be achieved through various derivatization strategies, primarily by modifying either the piperidine ring or the cyclohexyl moiety.

Modification of the piperidine ring can involve the introduction of substituents at various positions. For example, the synthesis of 1-(cyclohexylmethyl)piperidin-3-amine has been reported, which introduces an amino group at the 3-position of the piperidine ring. odu.edu This could be achieved through the reductive amination of a 3-aminopiperidine precursor. odu.edu The regioselective alkylation at the 3-position of the piperidine ring is another strategy to introduce diverse functional groups. ontosight.ai

Modification of the cyclohexyl group offers another avenue for creating analogs. Starting with substituted cyclohexanecarboxylic acids or cyclohexanecarbaldehydes in a reductive amination reaction would lead to a variety of analogs with different functionalities on the cyclohexyl ring.

The synthesis of piperidine derivatives with different N-alkyl groups is also a common strategy for generating analogs. For example, using different alkyl or arylalkyl groups in place of the cyclohexylmethyl group would produce a library of related compounds.

Chemical Modifications and Functional Group Transformations

The chemical architecture of this compound, consisting of a saturated piperidine heterocycle and a cyclohexyl moiety, allows for a variety of chemical modifications and functional group transformations. These transformations primarily target the piperidine ring nitrogen and the carbon-hydrogen bonds of the ring, enabling the synthesis of diverse analogs with potentially altered physicochemical and biological properties.

Reductive Amination for Synthesis:

A key synthetic route to this compound involves the reductive amination of carboxylic acids. Research has demonstrated that this compound can be synthesized from cyclohexanecarboxylic acid and piperidine. ontosight.aismolecule.com This reaction can be efficiently catalyzed by a heterogeneous platinum-molybdenum catalyst supported on gamma-alumina (Pt–Mo/γ-Al2O3) under a hydrogen atmosphere. ontosight.aismolecule.com An alternative pathway described in the same research involves the direct production from benzoic acid, which undergoes hydrogenation of the aromatic ring as part of the process. ontosight.aismolecule.com This method is highlighted for its sustainability and broad applicability in synthesizing various alkylamines. ontosight.aismolecule.com

Functionalization of the Piperidine Ring:

The piperidine moiety in this compound is a versatile scaffold for chemical modifications. The nitrogen atom and the C-H bonds of the piperidine ring are the primary sites for functionalization.

N-Oxidation: The tertiary amine of the piperidine ring can be oxidized to form the corresponding N-oxide. This transformation typically alters the polarity and pharmacokinetic profile of the molecule.

C-H Functionalization: Direct functionalization of the C-H bonds of the piperidine ring is a powerful strategy for introducing new substituents. Rhodium-catalyzed C-H insertion reactions have been effectively used for the site-selective functionalization of N-substituted piperidines. marefa.orgnih.govwikitrans.net The regioselectivity of these reactions (i.e., at the C2, C3, or C4 position of the piperidine ring) can be controlled by the choice of the rhodium catalyst and the nature of the protecting group on the piperidine nitrogen. marefa.orgnih.govwikitrans.net For instance, different catalysts can direct the introduction of an arylacetate group to the C2 or C4 positions. marefa.orgnih.gov The C3 position, being electronically deactivated, can be functionalized indirectly through methods like cyclopropanation of a corresponding tetrahydropyridine (B1245486) intermediate followed by reductive ring-opening. marefa.orgnih.gov

Synthesis of Analogs:

The synthesis of analogs of N-cyclohexylmethyl-piperidine structures has been explored. For example, 1-(Cyclohexylmethyl)piperidin-4-amine, a close analog of this compound, can be synthesized via N-alkylation of piperidin-4-amine with cyclohexylmethyl bromide. This derivative can then undergo further reactions, such as nucleophilic substitution at the amine group.

The following table summarizes some of the key chemical transformations applicable to the this compound scaffold based on the reactivity of N-substituted piperidines.

| Transformation Type | Reagents/Conditions | Product/Intermediate |

| Synthesis | ||

| Reductive Amination | Cyclohexanecarboxylic acid, Piperidine, Pt–Mo/γ-Al2O3, H2 | This compound |

| Reductive Amination | Benzoic acid, Piperidine, Pt–Mo/γ-Al2O3, H2 | This compound |

| Functional Group Transformations | ||

| N-Oxidation | Oxidizing agents (e.g., m-CPBA) | This compound N-oxide |

| C2-H Arylacetylation | Aryldiazoacetate, Rhodium catalyst (e.g., Rh2(R-TPPTTL)4) | C2-substituted this compound analog |

| C4-H Arylacetylation | Aryldiazoacetate, Rhodium catalyst (e.g., Rh2(S-2-Cl-5-BrTPCP)4) | C4-substituted this compound analog |

| C3-H Functionalization (indirect) | 1. Cyclopropanation of N-Boc-tetrahydropyridine 2. Reductive ring-opening | C3-substituted this compound analog |

Molecular and Cellular Pharmacology of Leptacline

Proposed Molecular Targets and Binding Interactions

Detailed studies identifying and characterizing the specific molecular targets of Leptacline are not extensively documented in publicly available research. While its classification as a psychostimulant suggests potential interaction with neurotransmitter systems, concrete evidence from binding assays or molecular modeling studies is lacking. wikipedia.org

Exploration of Receptor Subtypes and Ligand-Binding Domains

There is no specific information available from the performed searches detailing the exploration of receptor subtypes or ligand-binding domains with which this compound may interact. Research has not yet publicly characterized its affinity or selectivity for any particular receptor family, such as dopaminergic, serotonergic, or adrenergic receptors, which are common targets for stimulant compounds.

Enzyme Modulation and Inhibition Profiles

While some sources generically list this compound as a potential enzyme inhibitor, specific data on its enzyme modulation or inhibition profiles are absent from the available literature. nih.gov There are no detailed reports on which enzymes it may inhibit or the kinetics of such inhibition (e.g., IC50 or Ki values).

Ion Channel Interactions

Specific research on the interaction between this compound and various ion channels has not been found in the conducted searches. Consequently, there is no available data to describe its effects on the function of sodium, potassium, calcium, or other ion channels.

Intracellular Signaling Pathways Modulated by this compound

Information regarding the specific intracellular signaling pathways that are modulated by this compound is not available in the public domain. Understanding how a compound affects cellular function requires the identification of the signaling cascades it influences, which has not been detailed for this compound.

Second Messenger Systems Involvement

There are no research findings that specify the involvement of second messenger systems, such as cyclic AMP (cAMP) or inositol (B14025) triphosphate (IP3), in the mechanism of action of this compound. nih.govtaylorandfrancis.comwikipedia.org Studies that would measure changes in the levels of these molecules following cellular exposure to this compound have not been publicly reported.

Cellular Responses and Mechanistic Effects in vitro

Neuronal Excitability and Neurotransmitter Release Mechanisms

The excitability of a neuron is its capacity to generate and propagate electrical signals, or action potentials. frontiersin.org This process is fundamental to communication within the nervous system. The release of neurotransmitters is the subsequent step, where a chemical signal is transmitted across a synapse to a neighboring neuron. nih.govnih.gov

Should this compound act as a nicotinic agonist, it would be expected to bind to nAChRs on neurons. This binding would likely lead to the opening of the ion channel associated with the receptor, causing an influx of cations such as sodium and calcium. This influx would depolarize the neuronal membrane, increasing the probability of firing an action potential, thus enhancing neuronal excitability.

The direct impact of this compound on the machinery of neurotransmitter release is unknown. The process of neurotransmitter release is a complex cascade involving the docking, priming, and fusion of synaptic vesicles with the presynaptic membrane, a process critically dependent on intracellular calcium concentrations. febscongress.org If this compound indeed promotes calcium influx through nAChRs, it could theoretically enhance the release of various neurotransmitters, including dopamine (B1211576), norepinephrine (B1679862), and acetylcholine (B1216132) itself, depending on the type of neuron and the location of the receptors.

To definitively characterize this compound's effects, researchers would need to conduct in vitro electrophysiological studies, such as patch-clamp recordings on cultured neurons. These experiments would reveal changes in resting membrane potential, action potential firing rates, and ion channel currents in response to this compound application. Furthermore, techniques like microdialysis or high-performance liquid chromatography (HPLC) could be used to measure neurotransmitter levels in the synaptic cleft following exposure to the compound.

Without such studies, any claims about this compound's influence on neuronal excitability and neurotransmitter release remain hypothetical.

Structure Activity Relationships Sar and Ligand Design Principles of Leptacline and Its Analogues

Elucidation of Key Pharmacophores and Structural Motifs for Activity

A pharmacophore is an abstract concept that describes the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For leptacline and its analogues, which often target nicotinic acetylcholine (B1216132) receptors (nAChRs), a well-defined pharmacophore is essential for potent and selective binding. vrachi.name

The generally accepted pharmacophore model for many nAChR agonists, including compounds structurally related to this compound, consists of several key features:

A Basic Nitrogen Atom: This is typically a tertiary or quaternary amine that is protonated at physiological pH. This positive charge is crucial for forming an ionic interaction with a corresponding negatively charged amino acid residue in the receptor's binding site.

A Hydrogen Bond Acceptor: This is often an ester, ketone, or ether oxygen atom. This group participates in hydrogen bonding with a donor group in the receptor, further stabilizing the ligand-receptor complex.

Aromatic or Lipophilic Group: A phenyl or other aromatic ring system contributes to the binding affinity through hydrophobic or van der Waals interactions with nonpolar regions of the binding site. en-academic.com

In the context of this compound's structural framework, a piperidine (B6355638) ring often contains the basic nitrogen. The specific substitution pattern on this ring and any attached side chains dictates the molecule's interaction with the receptor. While a generally recognized pharmacophore model exists for related compounds like cocaine and phenyltropanes, which includes electrostatic interactions of the basic nitrogen and an ester group, and a hydrophobic interaction of an aryl group, this model has been debated. en-academic.com Some studies suggest that neither the basic nitrogen nor the ester group is absolutely necessary for high binding affinity in certain compounds, proposing the existence of a hydrophobic pocket in the vicinity of the C-2 carbon instead. en-academic.com

Impact of Stereochemistry on Molecular Interactions and Biological Function

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the biological activity of this compound and its analogues. nih.gov Since biological targets like receptors and enzymes are themselves chiral, they can differentiate between stereoisomers (enantiomers and diastereomers) of a ligand. libretexts.org This selective interaction often leads to significant differences in potency, efficacy, and even the nature of the biological response between isomers. nih.gov

For molecules with multiple chiral centers, such as those with a tropane (B1204802) or piperidine skeleton, only one stereoisomer may fit optimally into the binding site of the target receptor. handwiki.orgiiab.me The incorrect stereoisomer may bind with much lower affinity or not at all. For instance, in the case of phenyltropane analogues, which share structural similarities with potential this compound derivatives, the stereochemistry at positions 1, 2, and 3 of the tropane ring is critical for their activity at the dopamine (B1211576) transporter (DAT). handwiki.org The natural isomerism of related compounds like cocaine is known to be unstable, and specific stereoisomers are required for biological activity. iiab.me

The precise orientation of key functional groups, as dictated by the stereochemistry, determines the effectiveness of the interactions described in the pharmacophore model. An incorrect spatial arrangement can prevent the formation of crucial bonds, rendering the molecule inactive. Therefore, controlling the stereochemistry during the synthesis of this compound analogues is a critical aspect of designing compounds with desired pharmacological profiles. iiab.me

Rational Design and Synthesis of this compound Analogues with Modified Activity Profiles

The rational design of this compound analogues involves systematically modifying the lead structure to enhance desired properties such as potency, selectivity, and metabolic stability, while minimizing off-target effects. This process is heavily guided by the SAR data and pharmacophore models. nih.gov

Key strategies in the rational design and synthesis of this compound analogues include:

Modification of the Basic Nitrogen: Altering the substitution on the nitrogen atom can influence the pKa of the amine and its interaction with the receptor. For example, N-demethylation is a common metabolic pathway for related compounds, so designing analogues with more stable N-substituents can improve their pharmacokinetic profile. en-academic.com

Varying the Aromatic Substituents: Introducing different substituents on the aromatic ring can modulate the electronic and steric properties of the molecule, leading to changes in binding affinity and selectivity for different receptor subtypes.

Bioisosteric Replacement of Functional Groups: Replacing a functional group with another that has similar physical or chemical properties (a bioisostere) can lead to improved characteristics. For example, replacing a metabolically labile ester group with a more stable group like an oxadiazole has been explored in related compound series. en-academic.com

Conformational Restriction: Introducing cyclic structures or other rigid elements can lock the molecule into a more "active" conformation, thereby increasing its affinity for the target receptor.

The synthesis of these rationally designed analogues often requires multi-step synthetic routes. A significant challenge in synthesizing many of these compounds is the control of stereochemistry, which often necessitates either starting from a chiral precursor or employing stereoselective reactions. en-academic.com

| Analogue Class | Modification Strategy | Potential Impact on Activity |

|---|---|---|

| N-Modified Analogues | Alteration of the substituent on the piperidine nitrogen. | Modulation of pKa, metabolic stability, and receptor interaction. |

| Aromatic-Substituted Analogues | Introduction of various substituents on the phenyl ring. | Changes in electronic and steric properties, affecting binding affinity and selectivity. |

| Bioisosteric Analogues | Replacement of labile functional groups (e.g., esters) with more stable ones (e.g., oxadiazoles). | Improved metabolic stability and pharmacokinetic profile. |

| Conformationally Restricted Analogues | Incorporation of cyclic or rigid structural elements. | Increased binding affinity by locking the molecule in an active conformation. |

Preclinical Pharmacokinetics and Pharmacodynamics Mechanistic Investigations

Preclinical Pharmacodynamic Endpoints (Mechanistic Focus)

Target Engagement Studies in Animal Models

Comprehensive searches of publicly available scientific literature and drug databases did not yield specific studies detailing the target engagement of Leptacline in animal models. Information regarding the direct interaction of this compound with its putative biological targets in an in vivo setting is not currently available. Therefore, data on target occupancy, modulation of target activity, or downstream biomarker effects in preclinical animal models could not be obtained.

Dose-Response Relationships in Defined Biological Systems

There is a lack of available data from in vitro or in vivo studies that would allow for the characterization of a dose-response relationship for this compound in any defined biological system. Scientific literature does not currently provide information on the potency (e.g., EC50 or IC50 values) or efficacy of this compound in relation to a specific biological endpoint. Consequently, no data tables can be generated to illustrate the relationship between different concentrations or doses of this compound and a measured biological response.

Analytical Methodologies for Leptacline Research

Chromatographic Techniques for Separation and Quantification (e.g., GC-FID, UPLC)

Chromatographic techniques are fundamental for separating Leptacline from other compounds in a mixture, allowing for its subsequent detection and quantification. Gas Chromatography (GC), particularly when coupled with a Flame Ionization Detector (FID), is a widely used method for the analysis of volatile and semi-volatile organic compounds. shimadzu.comlucideon.commeasurlabs.com GC separates compounds based on their boiling points and interactions with a stationary phase within a heated column. shimadzu.com GC-FID is known for its quantitative capabilities and can achieve low detection limits for various organic analytes. lucideon.commdpi.com The technique is applicable in diverse fields, including environmental testing and the analysis of organic compounds in various matrices. lucideon.commeasurlabs.com

Ultra-Performance Liquid Chromatography (UPLC) is another powerful chromatographic technique that offers enhanced separation efficiency and speed compared to traditional HPLC. shimadzu.com While specific applications of UPLC for this compound analysis are not detailed in the provided information, UPLC is a standard tool for the separation of a wide range of organic molecules, making it a potentially valuable method for this compound research, particularly for samples that may not be suitable for GC analysis.

The selection between GC-FID and UPLC for this compound analysis would depend on factors such as the sample matrix, the required sensitivity, and the volatility of this compound under GC conditions. Both techniques provide the necessary separation power for isolating this compound from co-eluting substances, a critical step before detection and quantification.

Spectrometric Methods for Identification and Structural Elucidation (e.g., Mass Spectrometry)

Mass Spectrometry (MS) is an indispensable tool for the identification and structural elucidation of chemical compounds like this compound. pittcon.orgnih.govnih.gov MS measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of an analyte. nih.gov High-resolution MS offers accurate mass measurements, enabling the determination of a compound's molecular formula with high confidence. nih.gov

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of selected ions and the analysis of the resulting fragment ions. pittcon.orgnih.gov The fragmentation pattern is unique to the structure of the compound and serves as a fingerprint for identification and structural elucidation. pittcon.orgnih.gov MS can be coupled with chromatographic techniques, such as GC-MS or LC-MS, combining the separation power of chromatography with the identification capabilities of MS. mdpi.comnih.gov This hyphenated approach is particularly useful for analyzing complex mixtures.

For this compound, MS can provide its molecular weight (approximately 181.18 Da). uni.luebi.ac.uk Predicted collision cross section values for this compound with different adducts, such as [M+H]⁺, [M+Na]⁺, and [M+NH₄]⁺, can be obtained using computational methods based on MS data, further aiding in its identification. uni.lu The interpretation of fragmentation patterns obtained from tandem MS experiments would provide crucial information for confirming the structure of this compound. pittcon.orgnih.gov

In Vitro Bioassays for Activity Assessment in Research Settings

In vitro bioassays are utilized in research to assess the potential biological activity of compounds, including this compound, in a controlled laboratory environment. These assays involve exposing biological components, such as cells or enzymes, to the compound of interest and measuring a specific biological response. wrc.org.zaumass.edu

In the context of environmental research, in vitro bioassays are employed to screen for the endocrine disruptive activity of contaminants in water samples. wrc.org.zaup.ac.za These assays can determine if a substance can interact with hormonal receptors, mimicking or inhibiting the effects of endogenous hormones. wrc.org.za Research has indicated the presence of this compound in dam water, and studies utilizing in vitro bioassays have been conducted to assess the endocrine disruptive potential of contaminants, including this compound, found in such water sources. up.ac.za Reporter gene bioassays, for example, measure the ability of compounds to bind to hormonal receptors and induce a measurable signal, such as luminescence. wrc.org.za

The use of in vitro bioassays provides valuable insights into the potential biological effects of this compound, particularly concerning endocrine disruption, in research settings. wrc.org.zaup.ac.za

Non-Target Screening Approaches for Environmental Research

Non-target screening (NTS) approaches, often employing high-resolution mass spectrometry, are powerful techniques used in environmental research to detect and tentatively identify a wide range of unknown or emerging contaminants in complex environmental matrices without pre-selecting specific target analytes. norman-network.netufz.deeuropa.euresearchgate.netnih.govmiljodirektoratet.no This is in contrast to targeted analysis, which focuses on a predefined list of substances.

NTS allows for a more comprehensive assessment of chemical pollution by identifying unexpected compounds. europa.euresearchgate.net this compound has been identified as a substance detected through non-target screening efforts, being listed as Compound 108 in a prioritization list of substances from non-target screening within the NORMAN Network. norman-network.net This indicates that this compound is among the compounds being detected and monitored in environmental samples using these advanced screening techniques.

The process typically involves analyzing samples using high-resolution MS, generating complex datasets of m/z values. ufz.deeuropa.eu These datasets are then processed using sophisticated software and compared against databases to tentatively identify detected compounds based on their accurate mass, isotopic patterns, and fragmentation data. ufz.deeuropa.eumiljodirektoratet.no While challenges exist in terms of data processing, compound identification confidence, and the need for harmonized protocols, NTS is a crucial tool for identifying emerging contaminants like this compound in the environment and informing subsequent targeted monitoring or risk assessment efforts. europa.euresearchgate.netnih.gov

Computational Chemistry and Molecular Modeling of Leptacline

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the nature of the interactions. For Leptacline, docking simulations would be instrumental in elucidating its binding mode within the orthosteric site of the M1 muscarinic acetylcholine (B1216132) receptor.

Studies on other M1 receptor agonists have successfully employed homology models of the receptor, often built using the crystal structure of a related G protein-coupled receptor (GPCR) as a template. ingentaconnect.combohrium.com These models are then used for docking known agonists to validate the binding pocket and interaction patterns. For instance, docking studies of agonists like acetylcholine and xanomeline (B1663083) into M1 receptor models have revealed key interactions with specific amino acid residues. ingentaconnect.com

In the case of this compound, molecular docking would aim to:

Identify Key Residues: Pinpoint the specific amino acid residues in the M1 receptor's binding site that form crucial interactions with this compound. These interactions typically include hydrogen bonds, ionic interactions, and hydrophobic contacts.

Predict Binding Affinity: Estimate the binding free energy of the this compound-M1 receptor complex, which can be correlated with its potency.

Rationalize Selectivity: By comparing the binding interactions of this compound with different muscarinic receptor subtypes (M1-M5), docking can help explain its selectivity profile.

Table 1: Predicted Interactions of this compound with M1 Muscarinic Receptor Binding Site

| Interacting Residue | Interaction Type | Predicted Distance (Å) |

| Asp105 | Ionic Bond | 2.8 |

| Tyr106 | π-π Stacking | 4.5 |

| Trp157 | Hydrogen Bond | 3.1 |

| Asn382 | Hydrogen Bond | 2.9 |

Note: The data in this table is hypothetical and for illustrative purposes, based on common interactions observed for agonists in the M1 muscarinic receptor.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing for the analysis of conformational changes and the stability of interactions over time. An MD simulation of the this compound-M1 receptor complex, embedded in a lipid bilayer to mimic the cell membrane, would offer a more realistic representation of the physiological environment. ingentaconnect.comnih.gov

Key insights from MD simulations of this compound could include:

Conformational Flexibility: Analysis of the trajectory of this compound within the binding pocket to understand its conformational flexibility and how this influences its interaction with the receptor.

Stability of Interactions: Monitoring the persistence of key hydrogen bonds and other interactions identified in docking studies to assess the stability of the bound complex. nih.gov

Receptor Activation: Observing the conformational changes in the M1 receptor upon this compound binding, which are indicative of receptor activation and the initiation of downstream signaling pathways.

MD simulations on other muscarinic receptor-ligand complexes have demonstrated how agonists can induce specific conformational shifts in the transmembrane helices, leading to receptor activation. nih.gov

De Novo Drug Design and Virtual Screening Applications

De novo drug design and virtual screening are powerful computational tools for the discovery of novel and potent ligands. While de novo design focuses on building new molecules from scratch, virtual screening involves searching large chemical libraries for compounds that are likely to bind to a specific target.

For this compound, these techniques could be applied as follows:

De Novo Design: Using the this compound scaffold as a starting point, de novo design algorithms could generate novel derivatives with potentially improved properties, such as enhanced potency, selectivity, or better pharmacokinetic profiles.

Virtual Screening: A virtual screening campaign could be conducted against the M1 muscarinic receptor, using a pharmacophore model derived from the binding mode of this compound or other known agonists. nih.gov This would enable the identification of structurally diverse compounds that share the key interaction features necessary for M1 agonism.

Table 2: Virtual Screening Hit Prioritization

| Compound ID | Docking Score (kcal/mol) | Pharmacophore Fit | Predicted ADMET Profile |

| ZINC12345 | -9.5 | 0.92 | Favorable |

| ZINC67890 | -9.2 | 0.88 | Moderate |

| ZINC54321 | -8.9 | 0.95 | Favorable |

| ZINC09876 | -8.5 | 0.85 | Unfavorable |

Note: This table represents a hypothetical output from a virtual screening workflow, illustrating how compounds are ranked based on multiple computational metrics.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide detailed information about the electronic structure, charge distribution, and reactivity of a molecule. chemjournal.kzekb.eg For this compound, these calculations would be valuable for understanding its intrinsic chemical properties.

Applications of quantum chemistry to this compound could involve:

Charge Distribution: Calculating the partial atomic charges to identify the most electron-rich and electron-deficient regions of the molecule, which is crucial for understanding its electrostatic interactions with the receptor.

Molecular Orbitals: Analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to determine the molecule's susceptibility to nucleophilic and electrophilic attack, providing insights into its reactivity and metabolic stability. ekb.eg

Conformational Energy: Calculating the relative energies of different conformations of this compound to identify the most stable, low-energy shapes that are likely to be biologically active.

Studies on other piperidine (B6355638) derivatives have utilized quantum chemical methods to establish relationships between their electronic properties and their observed biological activities. chemjournal.kzresearchgate.net

Table 3: Calculated Quantum Chemical Properties of this compound

| Property | Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | 1.5 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 3.2 D |

Note: The data in this table is hypothetical and serves as an example of the types of properties that can be calculated using quantum chemical methods.

Future Directions and Emerging Research Avenues for Leptacline

Elucidating Novel Biological Activities and Mechanistic Pathways

Current information regarding the biological activities and underlying mechanisms of Leptacline is limited. Some reports have indicated this compound as a respiratory stimulant researchgate.netrsc.org. Additionally, its detection in environmental water samples has raised questions about potential endocrine disruptive activity, an area warranting further detailed investigation to understand any possible interactions with hormonal systems and their associated pathways up.ac.za. Given its structural listing alongside compounds known to influence monoamine transporters, such as those involved in dopamine (B1211576) and norepinephrine (B1679862) reuptake, future research could focus on systematically exploring these potential interactions and elucidating the precise molecular targets and downstream effects of this compound nucleos.com. Comprehensive in vitro and in vivo studies are needed to fully characterize any novel biological activities and the specific mechanistic pathways through which this compound exerts its effects.

Development of Advanced Synthetic Strategies for Complex Analogues

The synthesis of this compound has been explored through methods such as the reductive amination of carboxylic acids, including cyclohexanecarboxylic acid and benzoic acid researchgate.netrsc.org. Future research in this area could focus on developing more advanced and efficient synthetic strategies to access complex analogues of this compound. This would involve exploring novel catalytic systems, reaction methodologies, and protecting group strategies to enable the creation of a diverse library of this compound derivatives. Such efforts are crucial for comprehensive structure-activity relationship (SAR) studies, which aim to understand how modifications to the chemical structure of this compound influence its biological activities and pharmacological properties. researchgate.netresearchgate.netmdpi.comrsc.org The development of stereoselective synthetic routes could also be a key focus, given that the stereochemistry of a molecule can significantly impact its biological function.

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To gain a comprehensive understanding of this compound's effects at a systems level, the integration of multi-omics data presents a significant future research avenue. While multi-omics approaches, combining data from genomics, transcriptomics, proteomics, and metabolomics, are increasingly used in biological research to unravel complex mechanisms, their application to this compound has not been prominently reported google.comgoogleapis.comfrontiersin.orggoogle.comwikipedia.orgnih.govnih.govmedrxiv.org. Future studies could expose biological systems (e.g., cell lines, animal models) to this compound and analyze the resulting changes across multiple omics layers. Integrating these diverse datasets through bioinformatics and computational modeling could help identify affected genes, proteins, and metabolic pathways, providing a holistic view of this compound's biological impact and potential mechanisms of action.

Q & A

Basic Research Questions

Q. What experimental design considerations are critical for optimizing the synthesis of Leptacline to ensure high purity and yield?

- Methodological Answer : Synthesis optimization requires systematic variation of parameters such as solvent polarity (e.g., dichloromethane vs. ethanol), temperature gradients (room temperature vs. reflux), and catalyst loading (e.g., palladium-based catalysts). Purification steps, including column chromatography and recrystallization, must be validated using spectroscopic techniques (e.g., NMR, HPLC) to confirm purity . A fractional factorial design can isolate critical variables affecting yield, with replication to ensure reproducibility .

Q. How can researchers validate the structural integrity of this compound using advanced spectroscopic and chromatographic methods?

- Methodological Answer : Combine H/C NMR to confirm molecular structure, FT-IR for functional group analysis, and high-resolution mass spectrometry (HRMS) for molecular weight verification. Chromatographic purity should be assessed via HPLC with a C18 column and UV detection at λ=254 nm, using a gradient elution protocol (e.g., 10–90% acetonitrile in water) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported pharmacological mechanisms of this compound across different in vitro models?

- Methodological Answer : Conduct comparative dose-response assays (e.g., IC determination) in multiple cell lines (e.g., HEK293 vs. HeLa) under standardized conditions (pH, temperature, serum concentration). Use pathway-specific inhibitors (e.g., kinase inhibitors) to isolate mechanisms. Conflicting data should be analyzed via meta-regression to identify confounding variables (e.g., assay sensitivity, solvent effects) .

Q. How can researchers design robust in vivo studies to evaluate this compound’s pharmacokinetics while addressing interspecies variability?

- Methodological Answer : Employ allometric scaling to translate doses from rodents to non-human primates, adjusting for metabolic rate differences. Use LC-MS/MS for plasma concentration profiling at multiple time points. Include control groups for bioavailability assessment (oral vs. intravenous administration) and validate findings with population pharmacokinetic modeling (e.g., NONMEM software) .

Q. What computational approaches are effective for predicting this compound’s off-target interactions and potential toxicity?

- Methodological Answer : Perform molecular docking against databases like ChEMBL or PubChem to identify off-target binding. Use QSAR models to predict ADMET properties (e.g., hepatotoxicity, hERG inhibition). Validate predictions with in vitro assays (e.g., cytochrome P450 inhibition screening) .

Data Analysis & Interpretation

Q. How should researchers address discrepancies between theoretical predictions and experimental data in this compound’s binding affinity studies?

- Methodological Answer : Reconcile discrepancies by evaluating force field parameters in molecular dynamics simulations (e.g., AMBER vs. CHARMM). Compare isothermal titration calorimetry (ITC) results with surface plasmon resonance (SPR) data to assess binding kinetics. Apply Bayesian statistical models to quantify uncertainty in computational predictions .

Q. What statistical frameworks are suitable for analyzing high-throughput screening data to identify this compound’s synergistic drug combinations?

- Methodological Answer : Use Chou-Talalay’s combination index (CI) method to classify synergism (CI < 1), additive (CI = 1), or antagonism (CI > 1). Apply machine learning algorithms (e.g., random forests) to prioritize combinations based on multi-omics data (transcriptomics, proteomics) .

Literature Integration & Reproducibility

Q. How can systematic reviews of this compound’s efficacy be conducted to mitigate publication bias?

- Methodological Answer : Follow PRISMA guidelines to include both published and gray literature (e.g., conference abstracts, preprints). Use funnel plots and Egger’s regression test to detect bias. Perform sensitivity analyses by excluding low-quality studies (e.g., those without blinding or randomization) .

Q. What protocols ensure reproducibility in synthesizing and testing this compound analogs across independent laboratories?

- Methodological Answer : Share detailed synthetic protocols via platforms like protocols.io , including raw spectral data and chromatograms. Use inter-laboratory validation rounds with blinded samples to assess consistency in bioactivity assays (e.g., IC variability < 20%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.